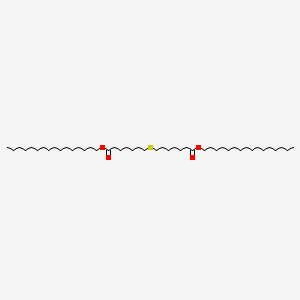

Dihexadecyl 7,7'-sulfanediyldiheptanoate

Description

Dihexadecyl 7,7'-sulfanediyldiheptanoate is a sulfur-bridged aliphatic ester compound characterized by two hexadecyl (C₁₆) chains esterified to a 7,7'-sulfanediyldiheptanoate backbone. The central sulfur atom links two heptanoate moieties, creating a symmetrical structure. However, specific research on its synthesis, properties, and industrial uses remains scarce in publicly available literature.

Properties

CAS No. |

61549-05-1 |

|---|---|

Molecular Formula |

C46H90O4S |

Molecular Weight |

739.3 g/mol |

IUPAC Name |

hexadecyl 7-(7-hexadecoxy-7-oxoheptyl)sulfanylheptanoate |

InChI |

InChI=1S/C46H90O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-41-49-45(47)39-33-27-31-37-43-51-44-38-32-28-34-40-46(48)50-42-36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |

InChI Key |

IFHOHAGGUJTIBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCSCCCCCCC(=O)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecyl 7,7’-sulfanediyldiheptanoate can be synthesized through the reaction of hexadecanethiol with sulfur or sulfur-containing compounds. The reaction typically involves the oxidation of hexadecanethiol to form the disulfide bond. The reaction conditions often include the use of an oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of dihexadecyl 7,7’-sulfanediyldiheptanoate involves large-scale oxidation processes. The raw materials, hexadecanethiol and sulfur, are reacted in controlled environments to ensure the efficient formation of the disulfide bond. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl 7,7’-sulfanediyldiheptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced back to hexadecanethiol using reducing agents like lithium aluminum hydride.

Substitution: The disulfide bond can be cleaved and substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in organic solvents.

Reduction: Lithium aluminum hydride or other reducing agents in anhydrous conditions.

Substitution: Nucleophilic reagents such as thiols or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hexadecanethiol.

Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Dihexadecyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other disulfide compounds.

Biology: Employed in the study of disulfide bond formation and cleavage in biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable liposomes.

Industry: Utilized in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of dihexadecyl 7,7’-sulfanediyldiheptanoate involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dihexadecyl 7,7'-sulfanediyldiheptanoate with structurally or functionally analogous compounds, focusing on molecular features, stability, and applications.

Dihexadecyl Hydrogen Phosphate

Structure & Functional Groups : Dihexadecyl hydrogen phosphate features two hexadecyl chains linked to a phosphate group (PO₄³⁻) instead of a sulfur-bridged ester.

Key Differences :

- Electrochemical Behavior : Phosphate esters like Dihexadecyl hydrogen phosphate exhibit redox activity on modified electrodes (e.g., CdO/Fe₃O₄/CPE), showing enhanced electron transfer kinetics compared to sulfur-containing analogs .

- Stability : Phosphate esters generally demonstrate higher thermal and oxidative stability than sulfur-linked compounds due to stronger P=O bonds.

- Applications : Used in surfactants and corrosion inhibitors, whereas sulfur-bridged esters may prioritize flexibility or biocompatibility.

Disulfide, Dihexadecyl

Structure & Functional Groups : This compound consists of two hexadecyl chains connected by a disulfide (-S-S-) bond.

Key Differences :

- Sulfur Linkage: The disulfide bond (S-S) is redox-active and prone to cleavage under reducing conditions, unlike the single sulfur bridge in this compound.

- Commercial Data : Classified under tariff code 2930909090.90, with a 6.5% most-favored-nation duty rate, indicating industrial relevance in organic sulfur compounds .

- Applications: Disulfides are common in vulcanization and self-healing materials, whereas sulfur-bridged esters may serve as non-reactive stabilizers.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Structure & Functional Groups : This aromatic compound contains two sulfonate (-SO₃⁻) groups and a hydroxyl (-OH) group on a naphthalene ring.

Key Differences :

- Solubility: The ionic sulfonate groups render it water-soluble, contrasting with the lipophilic this compound.

- Applications : Primarily used in dyes and pigments (e.g., textile industries), whereas sulfur-bridged esters are suited for hydrophobic matrices .

Hexamethylene Diisocyanate

Structure & Functional Groups : A diisocyanate (NCO-terminated) with a hexamethylene backbone.

Key Differences :

- Reactivity: The isocyanate groups enable polymerization (e.g., polyurethanes), unlike the non-reactive ester and sulfur groups in this compound.

- Hazards : Classified under GHS 1.0 with stringent handling requirements due to toxicity, whereas sulfur esters may pose lower reactivity risks .

Comparative Data Table

Notes

- Contradictions : Phosphate esters (e.g., Dihexadecyl hydrogen phosphate) show superior electrochemical activity, but sulfur-bridged compounds may offer unique biocompatibility or flexibility .

- Industrial Context : Tariff and safety data highlight regulatory and handling differences between sulfur-based compounds and isocyanates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.